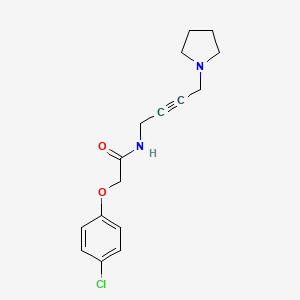
2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CB-13 and has been found to have potential as a cannabinoid receptor agonist.
Wissenschaftliche Forschungsanwendungen
Oxidation Reactivity Channels
Research on synthetic routes and chemical oxidation reactions of compounds structurally similar to "2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide" has been documented. Studies involving the oxidation of compounds with peracetic acid, m-chloroperbenzoic acid, and OXONE to generate products characterized by spectroscopic methods and X-ray crystallography highlight the chemical reactivity and potential for generating novel compounds through oxidation processes (Pailloux et al., 2007).
Synthesis of Derivatives
The synthesis of derivatives through dehydration and modification processes, leading to compounds with varied substituents, exemplifies the versatility in chemical synthesis and the potential for creating new molecules with specific properties. These methods offer a foundation for synthesizing compounds with similar structural features to "2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide" and exploring their applications in scientific research (Kavina et al., 2018).
Corrosion Inhibitors
A study on the synthesis and evaluation of new derivatives as corrosion inhibitors demonstrates the application of chemical compounds in protecting materials against corrosion. This research, involving the characterization of compounds and their efficiency in preventing corrosion, suggests potential industrial and scientific applications for structurally similar compounds (Yıldırım & Cetin, 2008).
Crystal Structures and Molecular Interactions
Investigations into the crystal structures and molecular interactions of C,N-disubstituted acetamides provide insights into the arrangement and behavior of molecules in solid form. Understanding these interactions is crucial for the design and development of new materials with desired physical and chemical properties (Narayana et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-14-5-7-15(8-6-14)21-13-16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-13H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNIKNJFDJUPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2392809.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2392810.png)
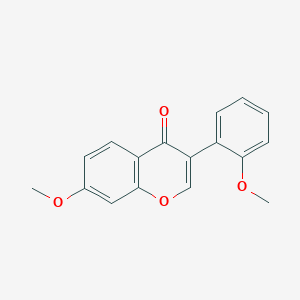
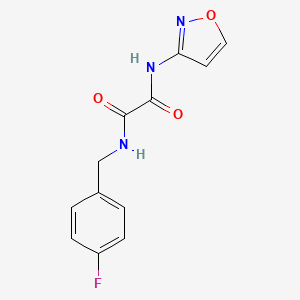
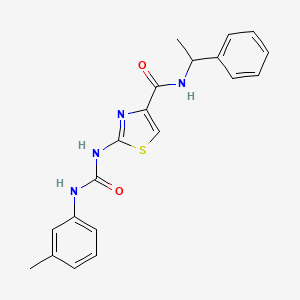
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2392814.png)
![N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2392816.png)
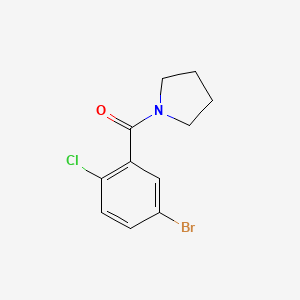
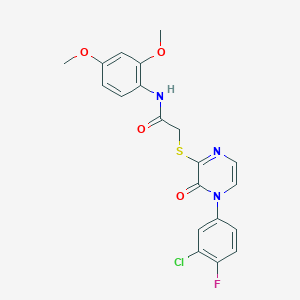
![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2392821.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)
![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)
